![molecular formula C23H30ClN3O2S B6480757 N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride CAS No. 1216473-34-5](/img/structure/B6480757.png)
N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, a methoxybenzamide moiety at position 3, and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S.ClH/c1-6-25(7-2)13-14-26(22(27)18-9-8-10-19(15-18)28-5)23-24-21-17(4)16(3)11-12-20(21)29-23;/h8-12,15H,6-7,13-14H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGOZNQGXXDYPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC(=CC=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C22H26ClF2N3OS
- Molecular Weight : 454.0 g/mol
- IUPAC Name : this compound
- Purity : Typically 95%.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer, antibacterial, and antioxidative properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of related benzothiazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.
These findings suggest that the compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Antibacterial Activity
Research indicates that derivatives of benzothiazole can possess antibacterial properties. For example, certain compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Compound | Bacteria Tested | MIC (µM) | Reference |
---|---|---|---|
Benzothiazole derivative | E. faecalis | 8 | |
Benzothiazole derivative | S. aureus | 32 |
These results imply a promising avenue for developing antibacterial agents from benzothiazole derivatives.
Antioxidative Activity
The antioxidative capabilities of related compounds have also been evaluated. Some derivatives have shown improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).
Case Studies and Clinical Applications
A notable application of related compounds is their use in imaging techniques for cancer detection. For instance, N-(2-diethylaminoethyl)-4-[123I]iodobenzamide has been used as a tracer in malignant melanoma detection. Clinical studies revealed moderate uptake in tumors and metastases, which was superior to traditional imaging methods like technetium scintigraphy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on their benzamide backbones, substituents, and biological relevance:
Key Observations :
- Benzothiazole vs. Thiazole/Thiazolidinone: The target compound’s 4,5-dimethylbenzothiazole group differs from the simpler thiazole () or thiazolidinone () rings. Benzothiazoles are known for enhanced metabolic stability and binding affinity compared to thiazoles due to aromatic conjugation .
- Substituent Effects: The diethylaminoethyl group in the target compound may improve membrane permeability compared to the hydroxyl-containing analog in . However, the latter’s N,O-bidentate directing group is advantageous for catalytic applications .
- Pharmacological Potential: highlights that thiazole-linked benzamides (e.g., nitazoxanide derivatives) inhibit PFOR enzymes critical in anaerobic metabolism. The target compound’s 4,5-dimethylbenzothiazole moiety could similarly target microbial enzymes but with altered potency due to steric and electronic effects .
Crystallographic and Spectroscopic Insights
- Hydrogen Bonding : ’s compound forms centrosymmetric dimers via N–H⋯N hydrogen bonds, while ’s hydroxyl group enables O–H⋯O interactions. The target compound’s tertiary amine and hydrochloride salt may instead favor ionic interactions or water solubility .
- Spectroscopic Characterization : All analogs were validated via NMR, IR, and X-ray crystallography. The target compound’s 4,5-dimethylbenzothiazole would show distinct upfield shifts in $^{1}\text{H}$ NMR due to methyl shielding effects, similar to ’s chloro-thiazole signals .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.